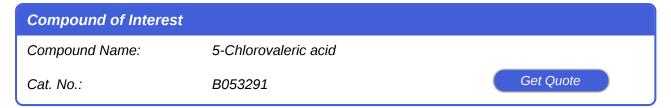


Physical and chemical properties of 5-Chlorovaleric acid

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An In-depth Technical Guide to 5-Chlorovaleric Acid

Introduction

5-Chlorovaleric acid, also known as 5-chloropentanoic acid, is a halogenated carboxylic acid with significant utility in organic synthesis and is a key intermediate in the production of various pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an alkyl chloride group, allows for a wide range of chemical transformations, making it a versatile building block for more complex molecules.[1][3] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its applications in research and development.

Physical and Chemical Properties

The physical and chemical properties of **5-Chlorovaleric acid** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: General and Molecular Information



Property	Value	Reference(s)
IUPAC Name	5-chloropentanoic acid	[4][5]
Synonyms	5-Chlorovaleric acid, 5-Chloro- n-valeric acid	[1][4][6]
CAS Number	1119-46-6	[1][4]
Molecular Formula	C ₅ H ₉ ClO ₂	[1][4][7]
Molecular Weight	136.58 g/mol	[1][7][8]
EC Number	214-279-3	[8][9]
Beilstein Registry No.	1745183	[8][9]
PubChem CID	14244	[1]

Table 2: Physical Properties

Property	- Value	Reference(s)
Appearance	Colorless to light yellow clear liquid/oil	[1][2][10]
Melting Point	18 °C	[1][8][10]
Boiling Point	136 °C at 14 mmHg	[10][11]
Density	1.170 g/mL at 20 °C	[1][8][10]
Refractive Index	n20/D 1.454	[1][10][11]
Flash Point	>110 °C (>230 °F)	[10][12]
рКа	4.0 (Predicted)	[2][10]
Solubility	Soluble in Chloroform, DMSO, Ethyl Acetate.[10] Soluble in water.[13]	[10][13]

Synthesis and Experimental Protocols



5-Chlorovaleric acid can be synthesized through several established pathways. The most common methods involve the hydrolysis of 5-chlorovaleronitrile, which itself is typically derived from 1,4-dichlorobutane.[3]

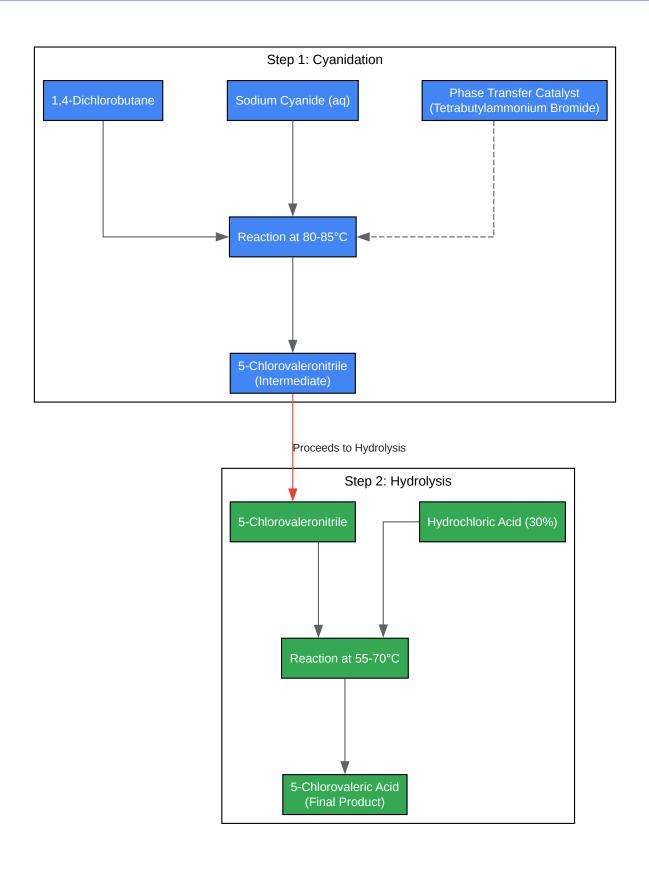
Synthesis from 1,4-Dichlorobutane

This industrially significant route involves a two-step, one-pot process starting from 1,4-dichlorobutane. The first step is a nucleophilic substitution to form 5-chlorovaleronitrile, followed by hydrolysis to yield **5-chlorovaleric acid**.[3][14]

Experimental Protocol:

- Cyanidation: Charge a reactor with 1270 kg of 1,4-dichlorobutane and 16.5 kg of tetrabutylammonium bromide (phase transfer catalyst).[14]
- Heat the mixture to 80-85 °C with stirring.[14]
- Slowly add 1060 kg of a 30% aqueous solution of sodium cyanide over 5 hours, maintaining the temperature at 80-85 °C.[14]
- After the addition is complete, continue stirring at 80-85 °C for an additional hour.[14]
- Cool the reaction mixture to 25 °C and transfer it to a separation tank. The lower organic phase contains the intermediate, 5-chlorovaleronitrile.[14]
- Hydrolysis: Separate the organic phase and return it to the reactor. Add 1740 kg of 30% industrial hydrochloric acid.[14]
- Heat the mixture to 55-70 °C with stirring for 5 hours.[14]
- After the reaction, cool to 45 °C and add 110 kg of water to dissolve the solid ammonium chloride by-product.[14]
- Separate the lower organic phase, which is a solution of 5-chlorovaleric acid.[14]





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Synthesis of **5-Chlorovaleric Acid** from 1,4-Dichlorobutane.



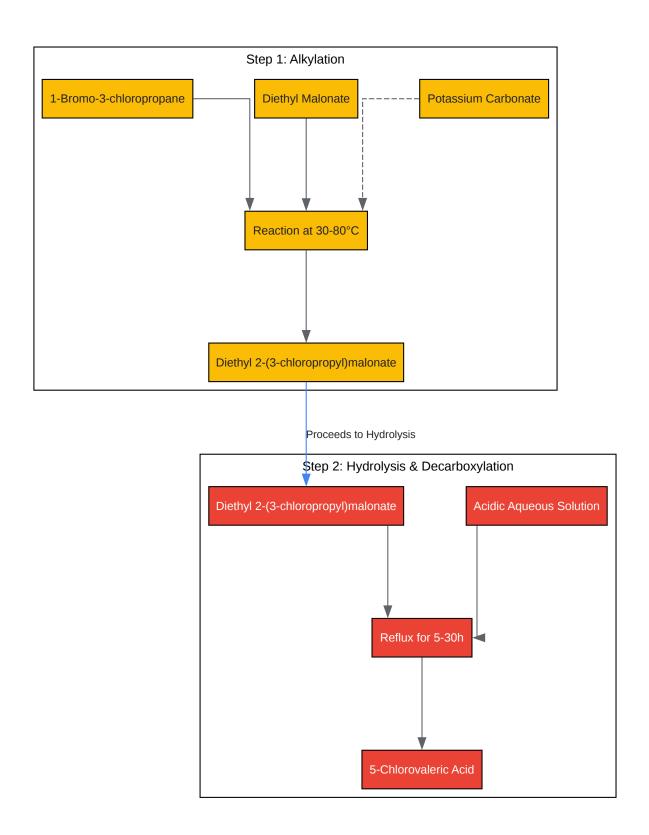
Synthesis from 1-Bromo-3-chloropropane and Diethyl Malonate

An alternative synthesis route avoids the use of highly toxic cyanides. This method proceeds through the formation of diethyl 2-(3-chloropropyl)malonate, followed by hydrolysis and decarboxylation.[15]

Experimental Protocol:

- Alkylation: In a suitable solvent, stir a mixture of potassium carbonate powder, diethyl malonate, and 1-bromo-3-chloropropane at 30–80 °C for 5–30 hours.[15]
- Cool the reaction mixture to room temperature and filter to recover the solid potassium salts.
 [15]
- The filtrate is purified by reduced pressure distillation to yield diethyl 2-(3chloropropyl)malonate.[15]
- Hydrolysis & Decarboxylation: Reflux the diethyl 2-(3-chloropropyl)malonate in an acidic aqueous solution (e.g., H₂SO₄, HCl) for 5-30 hours.[15]
- Cool the reaction solution to room temperature and allow the layers to separate. The product, **5-chlorovaleric acid**, is obtained as a colorless transparent liquid.[15]





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Synthesis of **5-Chlorovaleric Acid** from Diethyl Malonate.



Chemical Reactivity and Applications

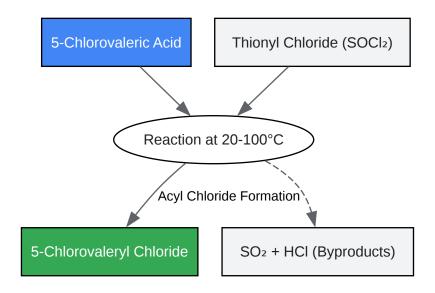
5-Chlorovaleric acid is a bifunctional molecule, and its reactivity is characterized by the chemistry of both the carboxylic acid and the alkyl chloride groups.

- Carboxylic Acid Reactions: The carboxyl group can undergo standard reactions such as
 esterification, conversion to amides, and reduction. A notable reaction is its conversion to the
 more reactive 5-chlorovaleryl chloride by treatment with reagents like thionyl chloride or
 oxalyl chloride.[14][15]
- Alkyl Chloride Reactions: The chlorine atom at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is key to its role as a synthetic intermediate.[3]

Key Applications:

- Pharmaceutical Synthesis: It serves as a crucial intermediate in the production of various active pharmaceutical ingredients (APIs), including the anti-thrombotic drugs cilostazol and apixaban.[1][15]
- Agrochemicals: It is used in the formulation and synthesis of pesticides and herbicides.
- Polymer Chemistry: The compound is employed in the synthesis of specialized polymers.[1]
- Research Applications: It is used to derivatize other molecules for analytical purposes, such as the synthesis of haptens for antibody production.[10][12]





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